

Application Notes and Protocols: Tinopal CBS-X in Flow Cytometry

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Compound of Interest

Compound Name: *Fluorescent Brightener 85*

Cat. No.: *B038868*

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Introduction

Tinopal CBS-X is a fluorescent whitening agent that absorbs ultraviolet (UV) light and re-emits it as visible blue light, leading to a perception of whiteness.[1][2] While primarily used in the detergent and paper industries[3][4], its fluorescent properties have been adapted for scientific applications, notably in flow cytometry. In this context, Tinopal CBS-X serves as a UV-excitable fluorescent stain, particularly effective for the analysis of microorganisms.[5][6]

These application notes provide a comprehensive overview of the use of Tinopal CBS-X in flow cytometry, including its primary applications, detailed experimental protocols, and relevant quantitative data.

Principle of Application

In flow cytometry, Tinopal CBS-X functions as a general cellular stain. When excited by a UV laser, it emits bright blue fluorescence, allowing for the detection and discrimination of stained cells from unstained particles or background noise.[5][6] The intensity of staining can vary between different microorganisms, which can be exploited for basic discrimination purposes.[5][6] While it effectively stains various organisms, including vegetative microbial cells and spores of Gram-positive bacteria, its mechanism is not based on cell viability or membrane integrity in the same way as dyes like Propidium Iodide (PI) or 7-AAD.[5][6][7] Therefore, it is primarily a tool for cell detection and differentiation rather than a live/dead indicator.

Key Applications in Flow Cytometry

- **Microbial Detection:** Tinopal CBS-X is an effective stain for the rapid detection of bacteria and yeast in fluid samples.[\[5\]](#)[\[6\]](#)
- **Discrimination of Microorganisms:** Different microorganisms can exhibit varying levels of Tinopal CBS-X staining, which may allow for their discrimination in mixed populations.[\[5\]](#)[\[6\]](#)
- **Spore Staining:** It has been shown to be a potent stain for bacterial spores, which can be challenging to label with other fluorescent dyes.[\[5\]](#)[\[6\]](#)

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the properties and application of Tinopal CBS-X in flow cytometry.

Table 1: Solubility and Physical Properties

Property	Description	Reference
Chemical Name	4,4'-Distyryl biphenyl derivative (DSBP)	[3]
Physical Form	Yellow to greenish free-flowing granules	[3]
Solubility in Water	Highly soluble; fully soluble at concentrations up to 10 mg/mL.	[5]
Excitation	UV light (e.g., HeCd laser at 325 nm)	[6]
Emission	Blue fluorescence (emission peak around 429-430 nm)	[8] [9]

Table 2: Staining Concentrations and Kinetics for *Bacillus globigii* Spores

Parameter	Value	Reference
Optimal Concentration Range	Staining intensity increases with concentration from 0 to 40 µg/mL.	[5][8]
Saturation Concentration	No significant increase in fluorescence is observed above 40 µg/mL (tested up to 100 µg/mL).	[5][8]
Staining Time (Unfixed Spores)	Approximately 20 minutes are required to achieve maximum staining intensity at 10 µg/mL.	[8]
Staining Time (Ethanol-Fixed Spores)	Maximum staining is reached almost immediately.	[8]

Experimental Protocols

Protocol 1: General Staining of Microorganisms with Tinopal CBS-X for Flow Cytometry

This protocol describes the basic procedure for staining microbial cells.

Materials:

- Tinopal CBS-X powder
- Deionized water or Phosphate Buffered Saline (PBS)
- Cell suspension (bacteria, yeast, or spores)
- Flow cytometer with a UV laser

Procedure:

- Prepare Tinopal CBS-X Stock Solution:

- Dissolve Tinopal CBS-X in deionized water or PBS to create a stock solution (e.g., 1 mg/mL).
- The solution should be protected from light and can be stored at 4°C for short periods. Tinopal CBS-X is highly soluble in water.[5]
- Prepare Cell Suspension:
 - Adjust the cell suspension to a concentration suitable for flow cytometry, typically 10^5 to 10^7 cells/mL, in PBS or an appropriate buffer.
- Staining:
 - Add the Tinopal CBS-X stock solution to the cell suspension to achieve the desired final concentration. A good starting point is 10-40 µg/mL.[5][8]
 - Incubate the mixture. For unfixed cells, an incubation period of up to 20 minutes may be necessary for maximal staining.[8]
- Analysis:
 - Analyze the stained cell suspension directly on a flow cytometer equipped with a UV laser for excitation.
 - Collect the fluorescence emission in the blue channel (e.g., around 430 nm).[8][9]

Protocol 2: Rapid Staining of Microorganisms Using Ethanol Fixation

Pre-treatment with ethanol can significantly reduce the time required for staining.[5][6]

Materials:

- All materials from Protocol 1
- 70% Ethanol

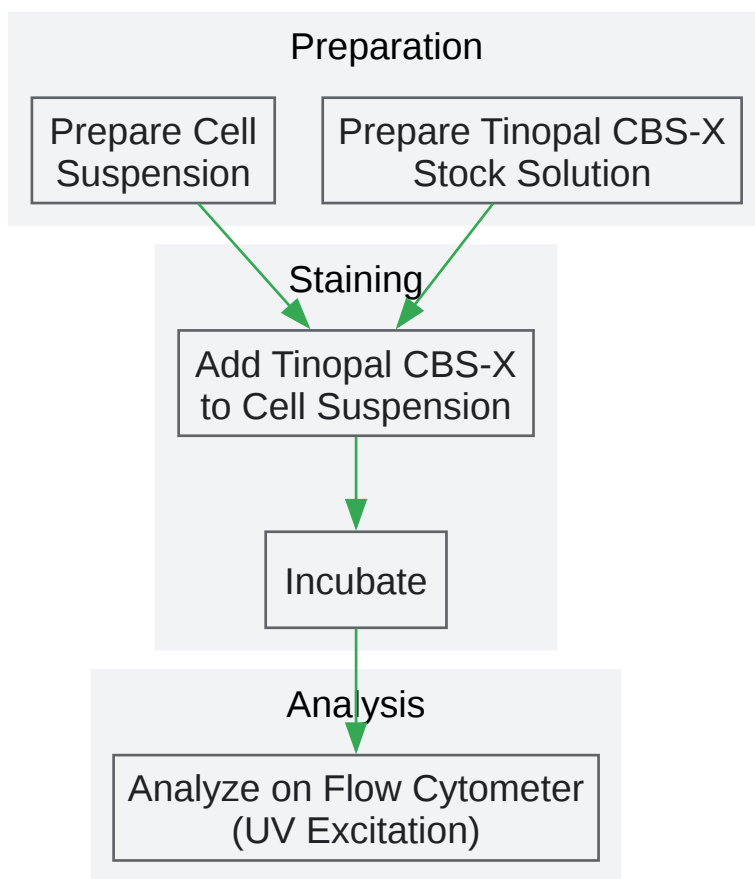
Procedure:

- Prepare Tinopal CBS-X Stock Solution: As described in Protocol 1.
- Fixation and Staining:
 - Pellet the microbial cells by centrifugation.
 - Resuspend the cell pellet in 70% ethanol and incubate for a short period (e.g., 10-15 minutes) at room temperature. This step permeabilizes the cells.
 - Pellet the fixed cells and wash once with PBS to remove the ethanol.
 - Resuspend the washed cells in PBS.
 - Add Tinopal CBS-X to the desired final concentration (e.g., 10-40 µg/mL). With ethanol-fixed cells, maximum staining is achieved almost immediately.[\[8\]](#)
- Analysis:
 - Proceed with flow cytometric analysis as described in Protocol 1.

Visualizations

Experimental Workflow for Tinopal CBS-X Staining

The following diagram illustrates the general workflow for staining microbial cells with Tinopal CBS-X for flow cytometric analysis.

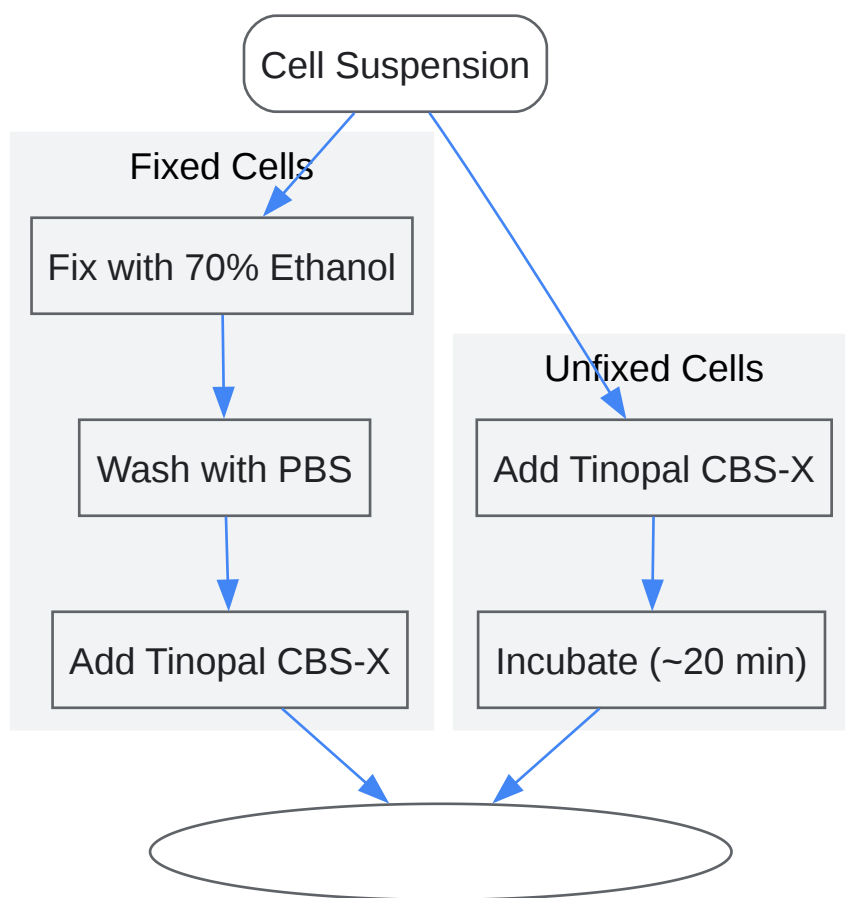


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Caption: General workflow for staining microorganisms with Tinopal CBS-X.

Comparison of Staining Protocols for Fixed vs. Unfixed Cells

This diagram outlines the key differences in the staining protocols for unfixed and ethanol-fixed cells.



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Caption: Comparison of staining workflows for fixed and unfixed cells.

Discussion and Considerations

- **Instrumentation:** A key requirement for using Tinopal CBS-X is a flow cytometer equipped with a UV laser.[6] Instruments with only visible light lasers (e.g., 488 nm blue or 633 nm red lasers) will not be able to excite this fluorophore.
- **Cell Viability:** It is crucial to understand that Tinopal CBS-X is not a conventional viability dye. Standard viability assays rely on dyes that are excluded by cells with intact membranes (e.g., PI, 7-AAD, DAPI).[7][10] Tinopal CBS-X, especially when used with ethanol fixation, stains cells regardless of their viability. For simultaneous viability assessment, a separate, compatible viability dye that excites with a different laser line should be included in the staining panel.

- Compensation: As with any multi-color flow cytometry experiment, if Tinopal CBS-X is used in conjunction with other fluorophores, appropriate single-stain controls must be prepared to assess and correct for any spectral overlap.
- Applications in Mammalian Cells: The primary research found focuses on microbial applications.[5][6] The utility of Tinopal CBS-X for staining mammalian cells in flow cytometry is not well-documented in the provided search results and would require further investigation.

Conclusion

Tinopal CBS-X is a valuable tool for the rapid and efficient staining of microorganisms for flow cytometric analysis. Its high water solubility and bright UV-excitable fluorescence make it a convenient stain for microbial detection and discrimination.[5] By following the detailed protocols and considering the specific instrumentation requirements, researchers can effectively integrate Tinopal CBS-X into their flow cytometry workflows.

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